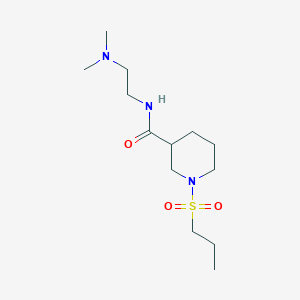![molecular formula C23H26N4O5S B2933288 N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide CAS No. 874806-06-1](/img/structure/B2933288.png)
N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and an oxazolidine group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving tryptamine, a compound containing an indole group . The reaction might involve a coupling between carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Wissenschaftliche Forschungsanwendungen
Clinical Biomarker Discovery
The compound has been utilized in the field of clinical biomarker discovery . It is involved in the identification of novel biomarkers for diseases through mass spectrometry-based proteomics. The use of this compound in sample preparation and analysis allows for the detection of low-abundance proteins, which are potential biomarkers for various diseases .
Translational Omics Research
In translational omics research, “MLS000685880” plays a crucial role in bridging the gap between basic science discoveries and clinical applications. It aids in the verification of proteins and metabolites of clinical interest, thereby facilitating the development of personalized therapies .
High-Throughput Screening
The compound is integral to high-throughput screening processes, particularly in the context of drug discovery. Its properties enable the rapid and sensitive analysis of a vast array of samples, contributing to the acceleration of the drug development pipeline .
Quantitative Proteomics
“MLS000685880” is used in quantitative proteomics to measure the expression levels of proteins accurately. This is essential for understanding the proteomic changes associated with disease progression and response to therapy .
Metabolomics and Lipidomics
The compound’s application extends to metabolomics and lipidomics, where it is used to analyze metabolic and lipid profiles. This analysis is vital for uncovering metabolic pathways and lipid biomarkers associated with diseases .
Targeted Therapy Development
In targeted therapy development, “MLS000685880” is used to develop highly selective reaction monitoring assays. These assays are crucial for the quantitation of peptides and protein biomarkers, which can lead to the creation of targeted therapies .
Clinical Research Assays
The compound is also used in the development of clinical research assays. These assays are important for the clinical validation of biomarkers and the subsequent application in diagnostic and therapeutic contexts .
Sample Preparation and Separation
Lastly, “MLS000685880” is involved in sample preparation and separation techniques in mass spectrometry. This application is particularly relevant in the context of clinical research, where sample integrity and quality are paramount .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-16-6-8-18(9-7-16)33(30,31)27-12-13-32-21(27)15-26-23(29)22(28)24-11-10-17-14-25-20-5-3-2-4-19(17)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIUNEXPCMWZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2933205.png)
![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)
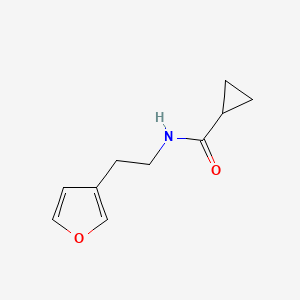

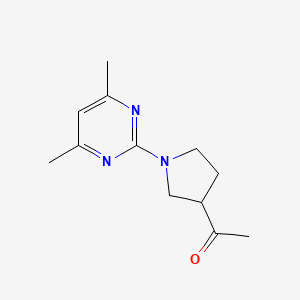
![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)
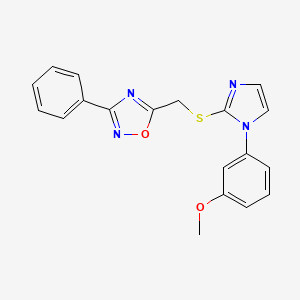
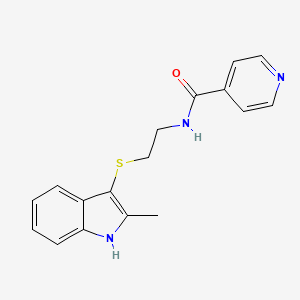
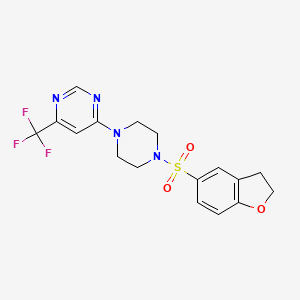
![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
